

# 2''-O-beta-L-galactopyranosylorientin: A Flavonoid Glycoside with Therapeutic Potential

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## Compound of Interest

Compound Name: 2''-O-beta-L-galactopyranosylorientin

Cat. No.: B13745440

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has garnered significant interest within the scientific community due to its notable biological activities. As a derivative of orientin, this natural compound exhibits promising anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of 2''-O-beta-L-galactopyranosylorientin, including its chemical properties, biological functions, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research and drug development efforts.

## Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities.[1] 2''-O-beta-L-galactopyranosylorientin belongs to the flavone C-glycoside subclass and is structurally characterized by a galactose moiety attached to the orientin backbone.[2] This compound has been isolated from various plant sources, including *Trollius chinensis* and *Lophatherum gracile*. [2][3]

Recent studies have highlighted the potential of 2"-O-beta-L-galactopyranosylorientin as a therapeutic agent, particularly in the context of inflammatory and neurodegenerative diseases. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress responses makes it a compelling candidate for further investigation and drug development.

## Chemical Properties

A thorough understanding of the chemical properties of 2"-O-beta-L-galactopyranosylorientin is fundamental for its application in research and drug development.

Property	Value	Reference
IUPAC Name	2-(3,4-dihydroxyphenyl)-8-(2-O-β-L-galactopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one	[2]
Synonyms	Orientin 2"-O-β-L-galactoside	[2]
CAS Number	861691-37-4	[2]
Molecular Formula	C27H30O16	[2]
Molecular Weight	610.5 g/mol	[2]
Appearance	Solid	[2]
Solubility	Soluble in DMSO	[2]
SMILES	<chem>OC1=CC(O)=C(C(C=C(C2=C(C(O)=C(C=C2)O)O3)=O)C3=C1[C@@]4([H])--INVALID-LINK--CO)O)O"&gt;C@@HO[C@H]5O--INVALID-LINK--O)O"&gt;C@HCO</chem>	[2]
InChI Key	QQBFHKNKJGBCSLG-KLYXJHKJSA-N	[2]

# Biological Activities and Mechanism of Action

2''-O-beta-L-galactopyranosylorientin exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

## Anti-inflammatory Activity

In vitro studies have demonstrated the potent anti-inflammatory properties of 2''-O-beta-L-galactopyranosylorientin. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, the compound has been shown to decrease the production of key pro-inflammatory mediators.[\[2\]](#)

Quantitative Data on Anti-inflammatory Effects:

Cell Line	Stimulus	Mediator	Concentration of 2''-O-beta-L-galactopyranosylorientin	Observed Effect	Reference
RAW 264.7	LPS	Nitric Oxide (NO)	"Higher concentration"	Inhibition of NO production	<a href="#">[4]</a>
RAW 264.7	LPS	Interleukin-6 (IL-6)	"Higher and lower concentrations"	~50% decrease in production	<a href="#">[4]</a>
RAW 264.7	LPS	Tumor Necrosis Factor-alpha (TNF-α)	"Higher and lower concentrations"	~50% decrease in production	<a href="#">[4]</a>

The anti-inflammatory effects are mediated through the modulation of key signaling pathways:

- **NF-κB Signaling Pathway:** 2"-O-beta-L-galactopyranosylorientin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5]
- **MAPK (ERK) Signaling Pathway:** The compound also attenuates the phosphorylation of Extracellular signal-regulated kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, which is involved in the inflammatory response.[5]

## Neuroprotective Activity

Microglial activation is a key contributor to neuroinflammation and subsequent neuronal damage in neurodegenerative diseases. 2"-O-beta-L-galactopyranosylorientin has demonstrated neuroprotective effects by inhibiting microglia-mediated neuroinflammation.[5] In LPS-stimulated BV-2 microglial cells, the compound significantly inhibits the production of nitric oxide and TNF-α.[5]

The neuroprotective mechanism involves:

- **Inhibition of Pro-inflammatory Mediators:** It markedly inhibits the LPS-induced expression of TNF-α, interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5]
- **Activation of the Nrf2/HO-1 Pathway:** 2"-O-beta-L-galactopyranosylorientin decreases LPS-induced reactive oxygen species (ROS) generation, which is associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[5]

By suppressing neuroinflammation and oxidative stress, 2"-O-beta-L-galactopyranosylorientin reduces the cytotoxicity of activated microglia towards neuronal cells.[5]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by 2"-O-beta-L-galactopyranosylorientin and a general workflow for its analysis.

**Figure 1:** Anti-inflammatory signaling pathways modulated by the compound.

**Figure 2:** Neuroprotective mechanism via the Nrf2/HO-1 pathway.

**Figure 3:** General experimental workflow for analysis.

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2"-O-beta-L-galactopyranosylorientin.

### Cell Culture and Treatment

- **Cell Lines:** RAW 264.7 (murine macrophages) and BV-2 (murine microglia) are commonly used.
- **Culture Conditions:** Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Treatment:** Cells are pre-treated with various concentrations of 2"-O-beta-L-galactopyranosylorientin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated incubation period (e.g., 18-24 hours).

### Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

- **Sample Collection:** After cell treatment, collect the cell culture supernatant.
- **Griess Reagent Preparation:** The Griess reagent is a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
- **Reaction:** Mix equal volumes of the culture supernatant and the Griess reagent in a 96-well plate.
- **Incubation:** Incubate the mixture at room temperature for 10-15 minutes, protected from light.

- **Measurement:** Measure the absorbance at 540 nm using a microplate reader.
- **Quantification:** Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

## TNF- $\alpha$ and IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the concentration of TNF- $\alpha$  and IL-6 in the cell culture supernatant.

- **Coating:** Coat a 96-well plate with a capture antibody specific for either TNF- $\alpha$  or IL-6 and incubate overnight at 4°C.
- **Blocking:** Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- **Sample Incubation:** Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
- **Detection Antibody:** Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
- **Streptavidin-HRP:** Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
- **Substrate Development:** Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
- **Stop Reaction:** Stop the reaction by adding a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- **Measurement:** Measure the absorbance at 450 nm.
- **Quantification:** Calculate the cytokine concentration from the standard curve.

## Western Blot Analysis

This technique is used to detect the expression levels of specific proteins such as iNOS, COX-2, phosphorylated ERK (p-ERK), Nrf2, and HO-1.

- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
- **Detection:** Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensity using densitometry software and normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH).

## NF- $\kappa$ B Activation Assay (Nuclear Translocation)

This assay determines the translocation of the NF- $\kappa$ B p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

- **Nuclear and Cytoplasmic Extraction:** Following cell treatment, perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.
- **Western Blot Analysis:** Perform Western blot analysis on both the nuclear and cytoplasmic fractions using an antibody against the p65 subunit of NF- $\kappa$ B.

- Analysis: An increase in the p65 protein level in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF- $\kappa$ B activation. Lamin B1 and  $\beta$ -actin can be used as nuclear and cytoplasmic loading controls, respectively.

## Conclusion and Future Directions

2''-O-beta-L-galactopyranosylorientin has emerged as a promising flavonoid glycoside with significant anti-inflammatory and neuroprotective activities. Its ability to modulate the NF- $\kappa$ B, ERK, and Nrf2/HO-1 signaling pathways underscores its potential as a multi-target therapeutic agent for inflammatory and neurodegenerative disorders.

While the current body of research provides a strong foundation, further studies are warranted to fully elucidate its therapeutic potential. Future research should focus on:

- In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
- In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of inflammatory and neurodegenerative diseases.
- Structure-Activity Relationship (SAR) Studies: To identify key structural features responsible for its biological activity and to guide the synthesis of more potent and selective analogs.
- Toxicology Studies: To assess the safety profile of the compound for potential clinical applications.

In conclusion, 2''-O-beta-L-galactopyranosylorientin represents a valuable lead compound for the development of novel therapeutics. The information provided in this technical guide aims to serve as a valuable resource for researchers and drug development professionals in advancing the study of this promising natural product.

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## References

- 1. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
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